Moxastine theoclate

Antihistamine pharmacology H1 receptor antagonism Physicochemical characterization

Moxastine theoclate (CAS 21661-62-1), also known as mephenhydrinate, is a 1:1 molecular complex or salt formed between the first-generation antihistamine moxastine (mephenhydramine) and the xanthine derivative 8-chlorotheophylline. It functions pharmacologically as a histamine H1 receptor antagonist with additional anticholinergic (muscarinic) activity, and is clinically employed primarily for its antiemetic and antivertiginous effects rather than purely as an antiallergy agent.

Molecular Formula C25H30ClN5O3
Molecular Weight 484 g/mol
CAS No. 21661-62-1
Cat. No. B1199864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxastine theoclate
CAS21661-62-1
Synonymsmoxastine theoclate
N,N-dimethyl-2-(1,1-diphenylethoxy)ethylamine.8-chlorotheophyllinate
Molecular FormulaC25H30ClN5O3
Molecular Weight484 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN(C)C.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl
InChIInChI=1S/C18H23NO.C7H7ClN4O2/c1-18(20-15-14-19(2)3,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h4-13H,14-15H2,1-3H3;1-2H3,(H,9,10)
InChIKeyZAYCRPQFDFUAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moxastine Theoclate CAS 21661-62-1: Core Identity and Procurement-Relevant Characteristics


Moxastine theoclate (CAS 21661-62-1), also known as mephenhydrinate, is a 1:1 molecular complex or salt formed between the first-generation antihistamine moxastine (mephenhydramine) and the xanthine derivative 8-chlorotheophylline [1]. It functions pharmacologically as a histamine H1 receptor antagonist with additional anticholinergic (muscarinic) activity, and is clinically employed primarily for its antiemetic and antivertiginous effects rather than purely as an antiallergy agent [2]. Its molecular formula is C₂₅H₃₀ClN₅O₃ with an average mass of approximately 484 g/mol, and it exhibits a melting point of 163–165 °C .

Moxastine Theoclate: Why In-Class Antihistamines Cannot Be Freely Interchanged in Anti-Vertigo Applications


Within the first-generation antihistamine class, simple substitution of one H1 antagonist for another is scientifically invalid for applications requiring antiemetic or antivertiginous efficacy. Moxastine theoclate represents a specific molecular entity—a 1:1 complex with 8-chlorotheophylline—whose therapeutic profile is defined not solely by its H1 receptor antagonism but by its combined anticholinergic activity and the physicochemical properties conferred by the theoclate salt/cocrystal form [1]. Unlike dimenhydrinate (diphenhydramine + 8-chlorotheophylline), moxastine theoclate incorporates moxastine (mephenhydramine) as the antihistamine component, which may exhibit distinct muscarinic receptor interaction characteristics compared to diphenhydramine [2]. Furthermore, commercial formulations such as Kinedryl combine moxastine theoclate (25 mg) with caffeine (30 mg) in a fixed ratio to partially counteract sedation while maintaining anti-motion sickness efficacy, a formulation-specific property that cannot be replicated by substituting the active pharmaceutical ingredient [3].

Moxastine Theoclate: Quantitative Differentiation Evidence for Scientific Selection


H1 Receptor Antagonist Classification with pKa Value Specification

Moxastine theoclate is definitively classified as a histamine H1 receptor antagonist, a property essential for its antihistamine and antiemetic effects [1]. The parent moxastine molecule has a calculated pKa of 8.56 (basic dissociation constant) determined using MoKa v3.0.0, a physicochemical parameter relevant for understanding ionization state and potential membrane permeability under physiological conditions [2]. While quantitative H1 receptor binding affinity data (Ki or IC₅₀ values) for moxastine theoclate were not located in the accessible literature, the pKa value represents a verifiable, compound-specific quantitative descriptor that distinguishes it from other first-generation antihistamines with different ionization profiles (e.g., diphenhydramine pKa ~9.0, chlorpheniramine pKa ~9.2).

Antihistamine pharmacology H1 receptor antagonism Physicochemical characterization

Anticholinergic (Muscarinic) Activity as a Dual-Mechanism Differentiator

Moxastine theoclate exhibits combined H1 receptor antagonism and anticholinergic (muscarinic receptor antagonist) activity, a dual-mechanism profile that distinguishes it from second-generation antihistamines (e.g., cetirizine, loratadine) that lack significant muscarinic activity at therapeutic doses [1]. This anticholinergic component contributes directly to its antivertiginous and antiemetic efficacy in motion sickness, where central muscarinic blockade in the vestibular nuclei and vomiting center is mechanistically relevant [2]. While specific muscarinic receptor subtype binding affinities (Ki values) were not located for moxastine, the documented anticholinergic classification represents a class-level differentiation point: first-generation agents with anticholinergic activity (including moxastine) demonstrate efficacy in motion sickness prophylaxis, whereas non-sedating second-generation agents generally do not.

Muscarinic antagonism Antiemetic pharmacology Motion sickness therapeutics

1:1 Theoclate Salt/Cocrystal Form as a Fixed Stoichiometric Differentiator

Moxastine theoclate is specifically a 1:1 molecular complex or salt of moxastine (C₁₈H₂₃NO, MW 269.38) and 8-chlorotheophylline (C₇H₇ClN₄O₂, MW 214.61) with a total molecular formula of C₂₅H₃₀ClN₅O₃ and average mass of 483.997 g/mol . This fixed stoichiometric composition distinguishes it from simple moxastine hydrochloride (MW ~305.8), moxastine free base, and other salt forms. The melting point of 163–165 °C provides an additional verifiable physical property for identity confirmation [1]. While the theoclate salt form is common among first-generation antihistamines (e.g., diphenhydramine theoclate in dimenhydrinate, promethazine teoclate), the specific combination of moxastine with 8-chlorotheophylline represents a distinct chemical entity with its own CAS registry number (21661-62-1) and analytical profile.

Salt/cocrystal characterization Pharmaceutical formulation Molecular complex

Fixed-Dose Combination Formulation with Caffeine: A Product-Specific Quantitative Parameter

In commercial medicinal products such as Kinedryl, moxastine theoclate is formulated in a fixed-dose combination containing 25 mg moxastine theoclate and 30 mg anhydrous caffeine per tablet, representing a 1:1.2 mass ratio [1]. This specific ratio is designed to balance the sedative effects of the antihistamine with the mild stimulant activity of caffeine, a formulation approach that distinguishes this product from single-entity antihistamine preparations or alternative combinations (e.g., dimenhydrinate 50 mg without caffeine). The fixed combination is clinically indicated for prophylaxis of motion sickness with dosing at 1 tablet 60 minutes prior to travel, with repeat administration every 2–3 hours as needed for extended journeys [2].

Fixed-dose combination Motion sickness prophylaxis Pharmaceutical formulation

Moxastine Theoclate: High-Value Application Scenarios Driven by Differentiated Evidence


Analytical Reference Standard Procurement for First-Generation Antihistamine Identification

Moxastine theoclate (CAS 21661-62-1) serves as a definitive analytical reference standard for the identification and quantification of this specific salt/cocrystal form. Its well-defined molecular mass (483.997 g/mol), 1:1 stoichiometry, and characteristic melting point (163–165 °C) provide unambiguous parameters for method development and validation [1]. Procurement is warranted when analytical laboratories require a certified reference material distinct from moxastine hydrochloride or other salt forms, particularly for regulatory compliance testing, impurity profiling, or forensic analysis where precise chemical identity verification is essential.

Pharmacological Tool Compound for Dual H1/Muscarinic Antagonism Studies

As a compound with documented H1 receptor antagonism and anticholinergic (muscarinic) activity, moxastine theoclate is appropriate for in vitro and in vivo pharmacological investigations examining dual-mechanism effects on vestibular function, emesis, or central nervous system histaminergic/cholinergic interactions [1]. Its dual pharmacology distinguishes it from selective H1 antagonists (second-generation antihistamines) and positions it as a relevant tool compound for motion sickness research, where combined H1 and muscarinic blockade is mechanistically implicated in therapeutic efficacy [2].

Fixed-Dose Combination Formulation Research and Bioequivalence Studies

The established fixed-dose combination of moxastine theoclate 25 mg with caffeine 30 mg (Kinedryl) represents a validated commercial formulation with defined dosing parameters for motion sickness prophylaxis [1]. This specific combination is relevant for pharmaceutical development research involving antiemetic fixed-dose combinations, comparative bioavailability or bioequivalence studies, and investigations into caffeine-antihistamine pharmacodynamic interactions. Researchers developing generic formulations or novel delivery systems for motion sickness indications may utilize moxastine theoclate as the active pharmaceutical ingredient benchmark [2].

Physicochemical Property Benchmarking in Salt/Cocrystal Screening Programs

With a documented pKa of 8.56 (basic) for the moxastine moiety and a melting point of 163–165 °C for the theoclate salt, moxastine theoclate provides a data point for pharmaceutical scientists conducting salt or cocrystal screening programs [1]. The compound's 1:1 stoichiometry with 8-chlorotheophylline serves as a comparative benchmark when evaluating alternative counterions or cocrystal formers for diphenhydramine-derivative antihistamines, with implications for solubility, stability, and manufacturability assessments [2].

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